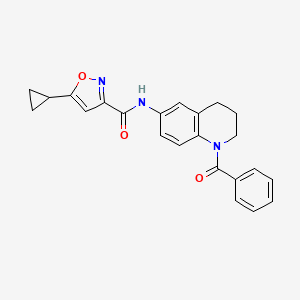
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.439. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has demonstrated the synthetic versatility of tetrahydroquinoline derivatives, highlighting their significance in the development of novel compounds with potential biological activities. For example, the synthesis of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline explores the biological effects of varying the position of the side chain in this tetracyclic series, showing that certain positions lead to compounds with cytotoxic activity (Deady et al., 2000)[https://consensus.app/papers/synthesis-cytotoxic-activity-carboxamide-derivatives-deady/996a94afbe955e5f9ba7b929f52a8676/?utm_source=chatgpt]. Additionally, the development of new synthetic routes to tetrahydroisoquinoline derivatives through Ugi-type reactions demonstrates the ongoing interest in expanding the toolkit for accessing this class of compounds (Ngouansavanh & Zhu, 2007)[https://consensus.app/papers/ibxmediated-ugitype-multicomponent-reactions-ngouansavanh/dfc26bca993557248c36ef0e0c52fb01/?utm_source=chatgpt].
Biological Activity
The research into tetrahydroisoquinoline derivatives extends beyond their synthesis to explore various biological activities, such as cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic effects. For instance, a study on N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides revealed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action, indicating the potential for these compounds in therapeutic applications (Zablotskaya et al., 2013)[https://consensus.app/papers/synthesis-characterization-cytotoxicity-psychotropic-zablotskaya/a7f117ed16435045906ea54e5d9e1098/?utm_source=chatgpt].
Structure-Activity Relationships
The exploration of structure-activity relationships (SAR) is crucial for understanding how modifications to the chemical structure of tetrahydroisoquinoline derivatives affect their biological activity. The synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands, for example, provide insights into the importance of specific structural features for binding to biological targets, offering a basis for the design of compounds with optimized activity (Wu et al., 2015)[https://consensus.app/papers/synthesis-evaluation-tetrahydroindazole-derivatives-wu/771d392771135dc8ab2d331887e69f6e/?utm_source=chatgpt].
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22(19-14-21(29-25-19)15-8-9-15)24-18-10-11-20-17(13-18)7-4-12-26(20)23(28)16-5-2-1-3-6-16/h1-3,5-6,10-11,13-15H,4,7-9,12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEFDFXOLIDIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=NOC(=C3)C4CC4)N(C1)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

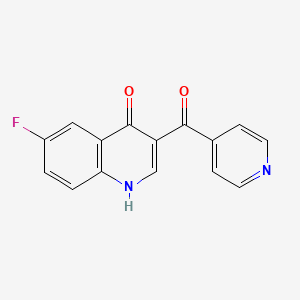
![4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2774396.png)
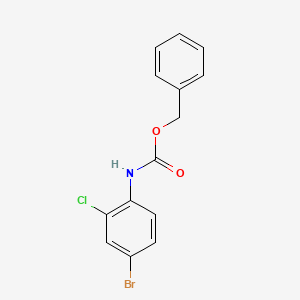

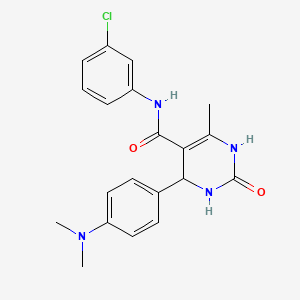
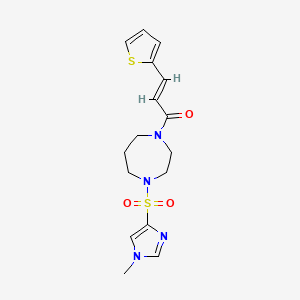
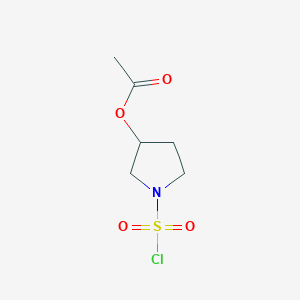
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2774405.png)
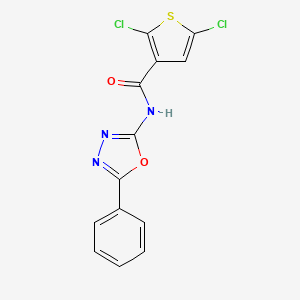
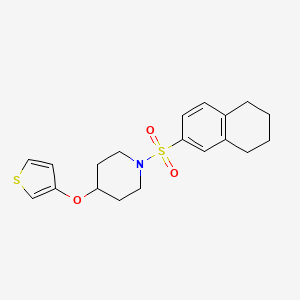
![2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2774413.png)
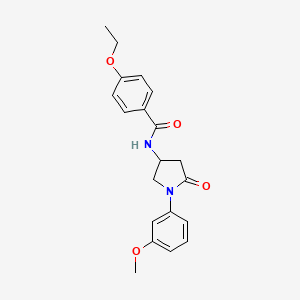
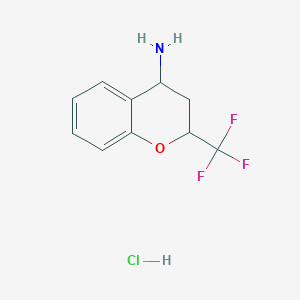
![tert-butyl 3-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2774416.png)